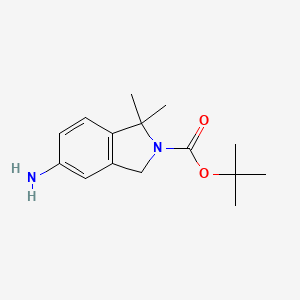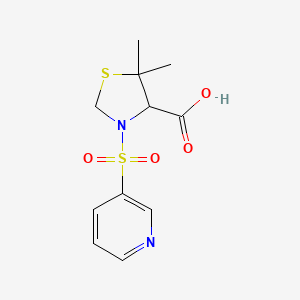![molecular formula C24H26O3 B13897173 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- CAS No. 96917-84-9](/img/structure/B13897173.png)
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- is a chemical compound with the molecular formula C24H26O3 It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is substituted with a triphenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- typically involves the reaction of 2-methyl-1,3-propanediol with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the hydroxyl group of 2-methyl-1,3-propanediol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- involves its interaction with various molecular targets. The triphenylmethoxy group can interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-propanediol: A simpler analog without the triphenylmethoxy group.
1,3-Propanediol: The parent compound without any substitutions.
Triphenylmethanol: Contains the triphenylmethoxy group but lacks the 1,3-propanediol backbone.
Uniqueness
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- is unique due to the presence of both the 1,3-propanediol backbone and the triphenylmethoxy group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
96917-84-9 |
|---|---|
Molekularformel |
C24H26O3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-methyl-2-(trityloxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C24H26O3/c1-23(17-25,18-26)19-27-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,25-26H,17-19H2,1H3 |
InChI-Schlüssel |
UPMNBAHXNMCCLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)

![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)

![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)



![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)

![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
